molecular formula C₁₇H₂₁NO₂ B1145274 2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile CAS No. 51491-09-9

2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile

Cat. No.: B1145274
CAS No.: 51491-09-9
M. Wt: 271.35
InChI Key:
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Description

2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound features a cyclopentane ring fused to a naphthalene moiety, with a hydroxy and methoxy group attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1-hydroxy-7-methoxyspiro[3,4-dihydronaphthalene-2,1'-cyclopentane]-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-14-5-4-13-6-9-16(7-2-3-8-16)17(19,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHLFMKECJFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3(C2(CC#N)O)CCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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